3-(三甲基甲硅烷基)丙炔基溴化镁,二甲基四氢呋喃中浓度为 0.50 M

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is a useful research chemical . It is used in a variety of research applications .

Molecular Structure Analysis

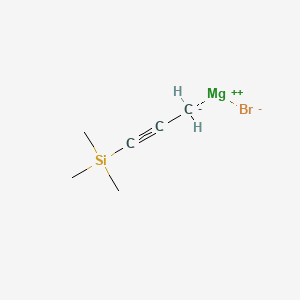

The molecular formula of 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is C6H11BrMgSi . The molecular weight is 215.46 .Physical And Chemical Properties Analysis

The physical form of 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is a solution . It should be stored in a refrigerator .科学研究应用

α-亚甲基丁内酯的合成:松田勇(1978 年)描述了一种使用均烯醇合成 α-亚甲基丁内酯的方法,其中通过用 α-三甲基甲硅烷基溴化镁开环环氧化物制备的 3-三甲基甲硅烷基-3-丁烯-1-醇在该过程中发挥关键作用(松田勇,1978)。

生成镁均烯醇等价物:在 1,6-二酮衍生物的合成中,Jun Enda 等人(1984 年)使用三甲基甲硅烷基酰基与乙烯基溴化镁进行处理,突出了 3-(三甲基甲硅氧基)烯丙基溴化镁在有机合成中的效用(Jun Enda、松谷友博、桑岛功,1984)。

氢化镁化形成 3-呋喃基三甲基甲硅烷:佐藤文江和胜野治孝(1983 年)展示了用异丁基溴化镁对 3-三甲基甲硅烷基丙-2-炔-1-醇进行氢化镁化,从而形成 3-呋喃基三甲基甲硅烷(佐藤文江、胜野治孝,1983)。

1-甲基-1H-苯并[b]氮杂菲的简便合成:M. Morita、Y. Hari 和 T. Aoyama(2010 年)探讨了重氮(三甲基甲硅烷基)甲基溴化镁与 1-甲基喹啉碘化物的反应,生成 1-甲基-3-(三甲基甲硅烷基)-1H-苯并[b]氮杂菲(M. Morita、Y. Hari、T. Aoyama,2010)。

由炔基硅烷合成乙烯基硅烷:F. Sato 等人(1983 年)展示了用异丁基溴化镁对 1-三甲基甲硅烷基-1-炔烃进行氢化镁化,这是合成乙烯基硅烷的关键步骤(F. Sato、渡边浩、Y. Tanaka、T. Yamaji、佐藤正男,1983)。

2-重氮-2-(三甲基甲硅烷基)乙醇和吡唑的合成:Y. Hari 等人(2007 年)描述了重氮(三甲基甲硅烷基)甲基溴化镁与醛或酮反应生成 2-重氮-2-(三甲基甲硅烷基)乙醇,然后将其应用于二取代和三取代吡唑的合成中(Y. Hari、土田晋、曾良亮介、T. Aoyama,2007)。

安全和危害

The safety information for 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF includes several hazard statements: H225, H302, H314, H319, H335, H351 . Precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

作用机制

Target of Action

3-(Trimethylsilyl)propynylmagnesium bromide, also known as magnesium;trimethyl(prop-1-ynyl)silane;bromide, is an organometallic compound. The primary targets of this compound are typically other chemical compounds or reactants in a chemical reaction. It is often used as a reagent in various chemical reactions due to its ability to donate the trimethylsilylpropynyl group .

Mode of Action

The mode of action of 3-(Trimethylsilyl)propynylmagnesium bromide involves the transfer of the trimethylsilylpropynyl group to other molecules during chemical reactions . This compound, being a Grignard reagent, is highly reactive and can participate in a wide range of reactions, including nucleophilic additions and substitutions .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Trimethylsilyl)propynylmagnesium bromide would depend on the specific reaction it is used in. As a reagent, it can be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the end product of the reaction .

Pharmacokinetics

These properties are usually relevant for drugs and bioactive compounds, and less so for reagents used in chemical synthesis .

Result of Action

The result of the action of 3-(Trimethylsilyl)propynylmagnesium bromide is the formation of new chemical compounds. The specific molecular and cellular effects would depend on the compounds synthesized using this reagent .

Action Environment

The action of 3-(Trimethylsilyl)propynylmagnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air, and thus, reactions involving this compound are typically carried out under an inert atmosphere . Additionally, the temperature and solvent can also significantly impact the reaction outcomes .

属性

IUPAC Name |

magnesium;trimethyl(prop-1-ynyl)silane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Si.BrH.Mg/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJHTKOUOXRPKQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMgSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2938844.png)

![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)

![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)

![t-Butyl {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B2938853.png)

![1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid](/img/structure/B2938854.png)

![4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2938861.png)

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)